

N-Ethyl-N-methylbutan-2-amine literature review and discovery

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Compound of Interest

Compound Name: *N-Ethyl-N-methylbutan-2-amine*

Cat. No.: B15442386

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An In-depth Technical Guide on N-Ethyl-N-methylbutan-2-amine

Disclaimer: A comprehensive literature review did not yield specific quantitative pharmacological data (such as IC50 or Ki values), detailed experimental protocols for biological assays, or a specific discovery history for **N-Ethyl-N-methylbutan-2-amine**. The following information is based on general principles of organic chemistry and pharmacology of related compounds.

Introduction

N-Ethyl-N-methylbutan-2-amine, a tertiary amine with the chemical formula $C_7H_{17}N$, is a small aliphatic amine.[1][2][3] Its structure features a chiral center at the second carbon of the butane chain, indicating the potential for stereoisomers. While specific research on the discovery and biological activity of this particular compound is not readily available in the public domain, its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Compounds with similar aliphatic and amine structures are known to interact with biological systems, including receptors in the central nervous system.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **N-Ethyl-N-methylbutan-2-amine** is presented in Table 1.

Property	Value
Molecular Formula	C ₇ H ₁₇ N
Molecular Weight	115.22 g/mol
CAS Number	66225-41-0
IUPAC Name	N-ethyl-N-methylbutan-2-amine
Canonical SMILES	<chem>CCC(C)N(C)CC</chem>
InChI Key	HAFZSBASGRZPLA-UHFFFAOYSA-N

Source: PubChem CID 21965850[2]

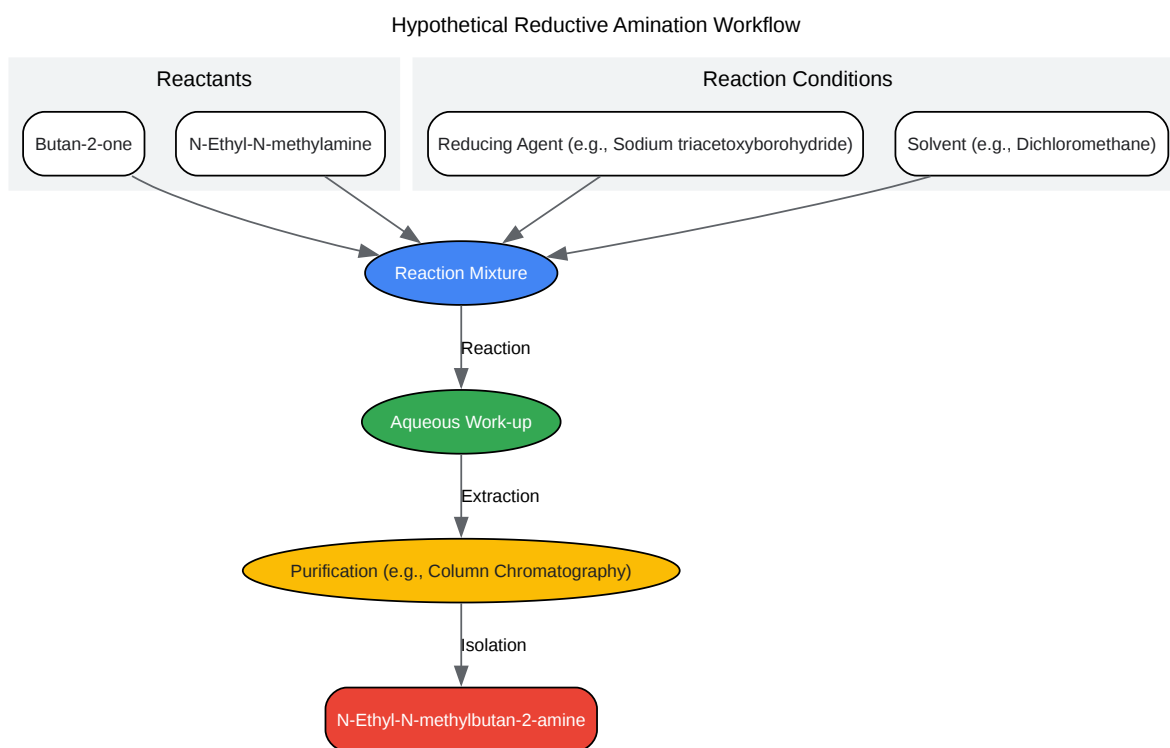
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-Ethyl-N-methylbutan-2-amine** is not available in the reviewed literature, general synthetic routes for analogous secondary and tertiary amines can be described. The primary methods for synthesizing such compounds are reductive amination and N-alkylation.

3.1. Reductive Amination

Reductive amination is a versatile method for the synthesis of amines. In a hypothetical synthesis of **N-Ethyl-N-methylbutan-2-amine**, this would involve the reaction of butan-2-one with N-ethyl-N-methylamine in the presence of a reducing agent.

Experimental Workflow: Reductive Amination



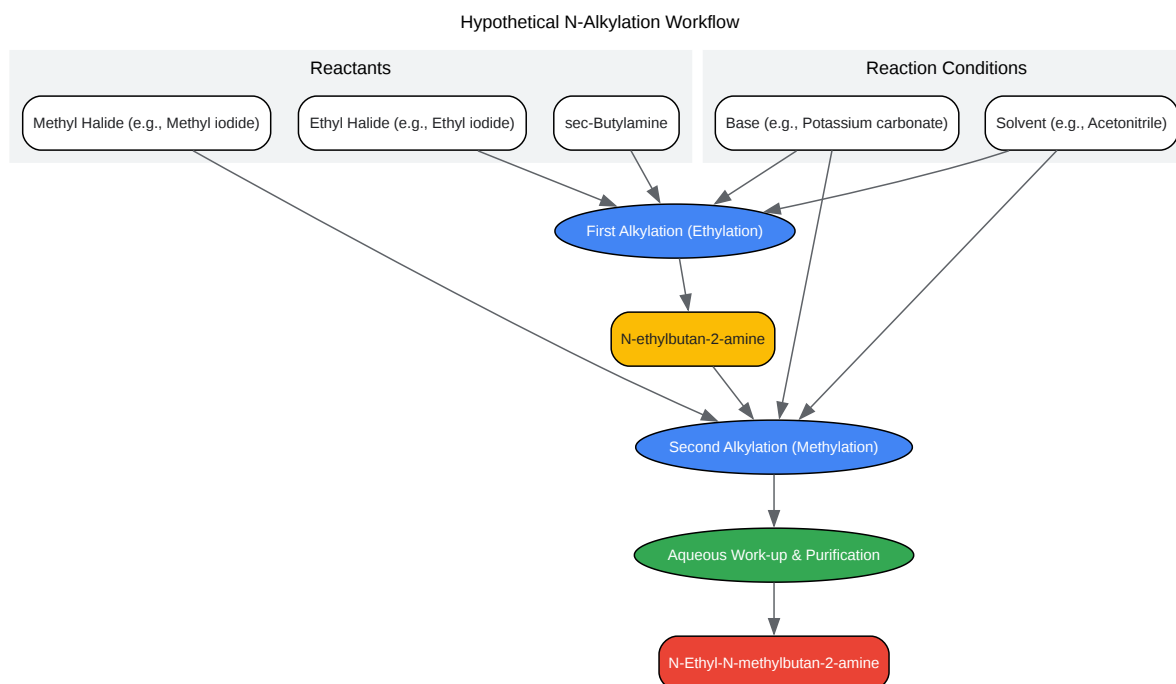
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Caption: Hypothetical workflow for the synthesis of **N-Ethyl-N-methylbutan-2-amine** via reductive amination.

3.2. N-Alkylation

Another common approach is the N-alkylation of a suitable precursor amine. For instance, sec-butylamine could be sequentially or directly alkylated with an ethyl and a methyl halide. To achieve selective mono-alkylation and avoid the formation of quaternary ammonium salts, the use of specific reagents and controlled reaction conditions is crucial.

Experimental Workflow: N-Alkylation



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Caption: Hypothetical sequential N-alkylation workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

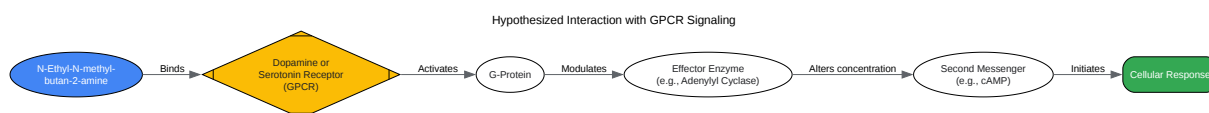
Based on the structural characteristics of **N-Ethyl-N-methylbutan-2-amine**, it can be hypothesized that it may interact with various biological targets, particularly neurotransmitter

receptors, due to the presence of the amine functional group.

4.1. Dopamine and Serotonin Receptor Interactions

Alkylamines, especially those with structures that can mimic endogenous neurotransmitters like dopamine and serotonin, have the potential to bind to their respective receptors. The ethyl and methyl groups on the nitrogen atom would influence the compound's lipophilicity and steric profile, which are critical factors for receptor affinity and selectivity.

Hypothesized Signaling Pathway Interaction



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Caption: A generalized diagram illustrating the potential interaction of the compound with a G-protein coupled receptor signaling pathway.

4.2. Quantitative Data

As previously stated, a thorough search of scientific databases did not reveal any specific quantitative data regarding the biological activity of **N-Ethyl-N-methylbutan-2-amine**. For a comprehensive understanding of its pharmacological profile, experimental determination of its binding affinities (K_i) and functional activities (EC_{50} or IC_{50}) at various receptors would be necessary. Such data for structurally related compounds can be found in the scientific literature, but direct extrapolation is not scientifically rigorous.

Conclusion

N-Ethyl-N-methylbutan-2-amine is a simple tertiary amine with potential applications as a synthetic intermediate. While its physicochemical properties are documented, its discovery history and biological activity remain largely unexplored in publicly available literature. The

synthesis can be approached through established methods like reductive amination and N-alkylation. Based on its structure, it is plausible that it could interact with neurotransmitter systems, but this requires experimental validation. Further research is needed to elucidate the pharmacological profile of this compound and to determine if it holds any potential for the development of new therapeutic agents.

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References

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